molecular formula C22H27ClN6O9 B13818584 N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide CAS No. 36379-03-0

N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide

Cat. No.: B13818584
CAS No.: 36379-03-0
M. Wt: 554.9 g/mol
InChI Key: JPBIQFJXZOMMDH-UHFFFAOYSA-N
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Description

N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide is a complex azo dye derivative characterized by:

  • A chloro-dinitrophenyl azo backbone, contributing to its chromophoric properties.
  • Methoxyethoxy substituents at positions 4 and 5, enhancing solubility and influencing intermolecular interactions.

This compound is structurally tailored for applications in dyes, pigments, or specialized chemical synthesis. Regulatory records indicate its registration under CAS-related listings (e.g., 2056-10-10) with industrial availability .

Properties

CAS No.

36379-03-0

Molecular Formula

C22H27ClN6O9

Molecular Weight

554.9 g/mol

IUPAC Name

N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-4-(2-methoxyethoxy)-5-[2-(2-methoxyethoxy)ethylamino]phenyl]acetamide

InChI

InChI=1S/C22H27ClN6O9/c1-14(30)25-17-12-19(24-4-5-37-8-6-35-2)21(38-9-7-36-3)13-18(17)26-27-22-16(23)10-15(28(31)32)11-20(22)29(33)34/h10-13,24H,4-9H2,1-3H3,(H,25,30)

InChI Key

JPBIQFJXZOMMDH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OCCOC)NCCOCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide typically involves a multi-step process:

    Diazotization: The starting material, 2-chloro-4,6-dinitroaniline, undergoes diazotization to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenol derivative containing methoxyethoxy groups under alkaline conditions to form the azo compound.

    Acetylation: The final step involves acetylation of the amino group to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions.

    Reduction: The azo group (N=N) can be reduced to form corresponding amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.

    Biology: Employed in biochemical assays and as a staining agent.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-[2-[(2-Chloro-4,6-dinitrophenyl)azo]-4-(2-methoxyethoxy)-5-[[2-(2-methoxyethoxy)ethyl]amino]phenyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The presence of chloro and nitro groups enhances its reactivity and potential to form covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Geometry and Crystallinity

Key Findings:
  • Cyano-substituted analog (N-{2-[2-(2-Cyano-4,6-dinitrophenyl)-diazenyl]-5-(diethylamino)phenyl}acetamide): Replacing chlorine with a cyano group introduces substituent disorder in the crystal lattice, as observed via X-ray diffraction (R-factor = 0.067). The cyano group increases electron-withdrawing effects, reducing planarity compared to chloro analogs . Intramolecular N–H⋯N hydrogen bonding stabilizes the diazenyl-amine interaction .
  • The iodo derivative (C21H25IN6O8, 616.36 g/mol) shows enhanced steric hindrance due to the bulky iodine atom .
Table 1: Substituent Impact on Structural Properties
Compound Substituent (Position) Molecular Weight (g/mol) Planarity Deviation Key Interactions
Target (Chloro) Cl (2), OMe-OEt (4,5) ~580 (estimated) Moderate H-bonding, van der Waals
Cyano analog (CAS N/A) CN (2) 425.41 High N–H⋯N hydrogen bonds
Bromo analog (CAS 51897-37-1) Br (2) 541.35 Low Halogen bonding
Iodo analog (CAS 62607-26-5) I (2) 616.36 High Steric hindrance

Physicochemical Properties

Key Findings:
  • Solubility: Methoxyethoxy groups in the target compound improve water solubility compared to diethylamino () or allyl groups (CAS 79295-92-4) .
  • Thermal Stability : The chloro-dinitrophenyl core confers high thermal stability (melting point >400°C in allyl-substituted analogs) .
Table 2: Physical Properties Comparison
Compound Boiling Point (°C) Melting Point (°C) Density (g/cm³)
Target (estimated) >750 ~400 ~1.4
Allyl-substituted (CAS 79295-92-4) 766.6 417.4 1.4
Cyano analog (CAS N/A) N/A N/A N/A
Bromo analog (CAS 51897-37-1) N/A N/A N/A
Key Findings:
  • Endocrine Disruption: The target compound and its diethylamino variant (CAS N/A) act as androgen receptor antagonists, inhibiting receptor activity by >50% at 1 mg/L concentrations. This contrasts with non-halogenated analogs, which show negligible endocrine effects .
  • Metabolic Impact: Chloro and bromo derivatives induce cytochrome P450 2K, suggesting hepatotoxicity risks. Cyano analogs lack this effect, likely due to reduced bioactivation .
Table 3: Toxicity Comparison
Compound Endocrine Disruption Cytochrome P450 Induction Neurotoxicity (1 mg/L)
Target (Chloro) Yes (AR antagonist) P450 2K No
Bromo analog (CAS 51897-37-1) Not tested Not tested Not tested
Cyano analog (CAS N/A) No No No

Regulatory and Industrial Relevance

  • Commercial Availability : The target compound is supplied by manufacturers like Amitychem (99.9% purity, 25 kg/drum) .
  • Regulatory Status: Listed under EPA’s Significant New Use Rules (SNURs) for controlled applications, unlike allyl- or cyanoethyl-substituted variants .

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